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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylpyridine

Cat. No.: B582133

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylpyridine

Introduction

4-Bromo-2-fluoro-6-methylpyridine is a halogenated pyridine derivative that serves as a
crucial intermediate and building block in organic synthesis. Due to its specific arrangement of
functional groups—a bromine atom, a fluorine atom, and a methyl group on the pyridine ring—it
offers multiple reactive sites for constructing more complex molecules. This structural motif is of
significant interest to researchers in medicinal chemistry and agrochemical development. It is
primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and the
development of novel pesticides and herbicides.[1] The strategic placement of the halogens
allows for selective functionalization, making it a valuable tool in drug discovery for creating
compounds with potential therapeutic applications, such as anti-inflammatory or anti-cancer
agents.[1]

Chemical Identity and Properties

The chemical structure of 4-Bromo-2-fluoro-6-methylpyridine features a pyridine ring
substituted at the 2, 4, and 6 positions. The IUPAC name for this compound is 4-Bromo-2-
fluoro-6-methylpyridine.

Chemical Structure:

(Simplified 2D representation)
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Physicochemical and Spectroscopic Data

The key properties of 4-Bromo-2-fluoro-6-methylpyridine are summarized in the table below.
This data is essential for its handling, characterization, and use in synthetic protocols.

Property Value

IUPAC Name 4-Bromo-2-fluoro-6-methylpyridine
CAS Number 1227565-50-5

Molecular Formula CeHsBrFN

Molecular Weight 190.01 g/mol [1]

Boiling Point 206.5 + 35.0 °C at 760 mmHg[1]
Density 1.6 +£0.1 g/cm3

Storage Sealed in dry, 2-8°C[2]

Predicted [M+H]* (m/z) 189.96622

Predicted [M+Na]* (m/z) 211.94816

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for 4-Bromo-2-fluoro-6-methylpyridine is not
readily available in the provided search results, a plausible synthetic route can be proposed
based on well-established transformations of pyridine derivatives, particularly the Sandmeyer
reaction for introducing a bromine atom. This protocol is representative and may require

optimization.

The proposed pathway begins with the commercially available precursor, 2-fluoro-6-
methylpyridin-4-amine. The amino group is converted into a diazonium salt, which is
subsequently displaced by a bromide ion using a copper(l) bromide catalyst.

Experimental Workflow Diagram
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Step 1: Diazotization
Step 2: Sandmeyer Bromination

NaNO3z, HBr (aq) CuBr
0-5°
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Click to download full resolution via product page
Caption: Proposed two-step synthesis of 4-Bromo-2-fluoro-6-methylpyridine.
Detailed Methodology
Materials and Reagents:
e 2-Fluoro-6-methylpyridin-4-amine
e Hydrobromic acid (48% aqueous solution)
e Sodium nitrite (NaNO2)
o Copper(l) bromide (CuBr)
e Dichloromethane (CH2Cl2)
o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine
¢ Anhydrous sodium sulfate (Naz2S0a)
o Standard laboratory glassware and magnetic stirrer
* Ice-salt bath

Procedure:
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Step 1: Diazotization of 2-Fluoro-6-methylpyridin-4-amine

 In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer,
dissolve 2-fluoro-6-methylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic
acid (HBr) (approx. 3.0 eq).

e Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.
e Prepare a solution of sodium nitrite (NaNO2) (1.1 eq) in deionized water.

e Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring
the temperature is strictly maintained between 0 and 5 °C.

 Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete
formation of the diazonium salt. The diazonium salt solution should be kept cold and used
immediately in the next step.

Step 2: Sandmeyer Bromination

» In a separate flask, prepare a solution of copper(l) bromide (CuBr) (1.2 eq) in 48% aqueous
HBr and cool it in an ice bath.

o Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the CuBr
solution. Vigorous evolution of nitrogen gas should be observed.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

e To ensure the complete decomposition of any remaining diazonium salt, heat the mixture to
50-60 °C for 30 minutes.

o Cool the reaction mixture to room temperature.
Workup and Purification:

o Transfer the cooled reaction mixture to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).
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o Combine the organic layers and wash with a saturated aqueous solution of sodium
bicarbonate to neutralize any residual acid, followed by a wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-2-fluoro-6-
methylpyridine.

Reactivity and Logical Relationships

The utility of 4-Bromo-2-fluoro-6-methylpyridine in synthesis stems from the differential
reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the
carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond.
This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible
to oxidative addition to the palladium catalyst. This selective reactivity allows for the C-Br bond
to be targeted for reactions like Suzuki-Miyaura C-C bond formation or Buchwald-Hartwig C-N
bond formation, while leaving the C-F bond intact for potential subsequent transformations.
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Caption: Reactivity map of 4-Bromo-2-fluoro-6-methylpyridine.
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This selective reactivity makes 4-Bromo-2-fluoro-6-methylpyridine a highly versatile building
block, enabling the sequential and controlled introduction of different functional groups onto the
pyridine core, which is a key strategy in the synthesis of complex target molecules for drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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